[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE is a complex organic compound with a unique structure that includes a pyridazine ring, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE typically involves multiple steps, starting with the preparation of the pyridazine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can provide the anticipated product in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and carbamate compounds. Examples include:
Uniqueness
METHYL N-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]CARBAMATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14N4O4 |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
methyl N-[5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxopyridazin-3-yl]carbamate |
InChI |
InChI=1S/C15H14N4O4/c1-9-12(8-16)14(20)19(18-13(9)17-15(21)23-3)10-4-6-11(22-2)7-5-10/h4-7H,1-3H3,(H,17,18,21) |
InChI Key |
UHNXXLDZSCCVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1NC(=O)OC)C2=CC=C(C=C2)OC)C#N |
solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.